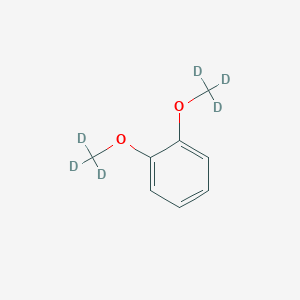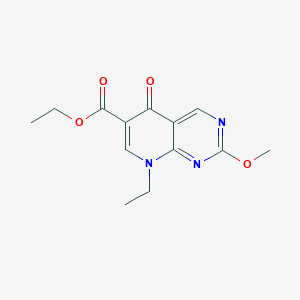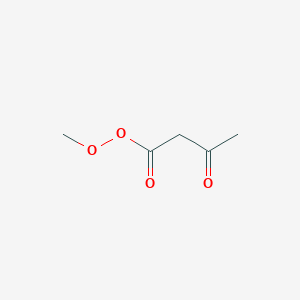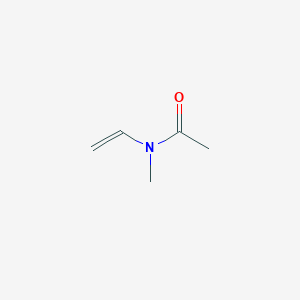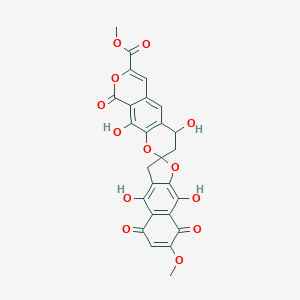
Hydroxyrubromycin
Übersicht
Beschreibung
CY 208-243 ist eine Verbindung, die für ihre Rolle als selektiver Dopamin-D1-Rezeptor-Agonist bekannt ist. Sie hat in Tiermodellen der Parkinson-Krankheit Wirksamkeit gezeigt, was sie zu einer bedeutenden Verbindung in der neurologischen Forschung macht . Die chemische Struktur von CY 208-243 ist 4,6,6a,7,8,12b-Hexahydro-7-methylindolo(4,3-ab)-phenanthridin, mit einer Summenformel von C19H18N2 und einer molaren Masse von 274,367 g/mol .
Vorbereitungsmethoden
Die Synthese von CY 208-243 umfasst mehrere Schritte, darunter die Bildung des Indolo(4,3-ab)phenanthridin-Kerns. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und nicht allgemein veröffentlicht.
Analyse Chemischer Reaktionen
CY 208-243 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern und möglicherweise ihre biologische Aktivität beeinflussen.
Substitution: Substitutionsreaktionen, insbesondere an den Stickstoffatomen, können zur Bildung verschiedener Analoga mit unterschiedlichen Eigenschaften führen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
CY 208-243 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Neurologische Forschung: Sie wird verwendet, um den Dopamin-D1-Rezeptor und seine Rolle bei neurologischen Erkrankungen wie der Parkinson-Krankheit zu untersuchen.
Verhaltensstudien: CY 208-243 wird in Tiermodellen eingesetzt, um die Auswirkungen der Aktivierung von Dopaminrezeptoren auf das Verhalten zu untersuchen.
Wirkmechanismus
CY 208-243 entfaltet seine Wirkungen, indem es selektiv an Dopamin-D1-Rezeptoren bindet und diese aktiviert. Diese Aktivierung stimuliert die Adenylatcyclase, was zu einem Anstieg der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Die erhöhten cAMP-Spiegel führen zu verschiedenen nachgeschalteten Effekten, darunter die Modulation der Neurotransmitterfreisetzung und der neuronalen Erregbarkeit . Die Fähigkeit der Verbindung, selektiv auf D1-Rezeptoren zu zielen, macht sie zu einem wertvollen Werkzeug, um das dopaminerge System und seine Rolle bei neurologischen Erkrankungen zu untersuchen .
Wirkmechanismus
CY 208-243 exerts its effects by selectively binding to and activating dopamine D1 receptors. This activation stimulates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in various downstream effects, including the modulation of neurotransmitter release and neuronal excitability . The compound’s ability to selectively target D1 receptors makes it a valuable tool for studying the dopaminergic system and its role in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
CY 208-243 ist einzigartig in seiner selektiven Aktivierung von Dopamin-D1-Rezeptoren. Ähnliche Verbindungen umfassen:
SKF 38393: Ein weiterer D1-Rezeptor-Agonist, jedoch mit unterschiedlichen pharmakologischen Eigenschaften.
SKF 82958: Ein potenterer D1-Rezeptor-Agonist mit einer höheren prokonvulsiven Potenz.
SKF 77434: Ein D1-Rezeptor-Agonist mit ähnlichen Eigenschaften, aber geringerer Potenz im Vergleich zu CY 208-243.
Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich jedoch in ihren pharmakologischen Profilen und Potenzen, was die Einzigartigkeit von CY 208-243 in seinen spezifischen Anwendungen und Wirkungen hervorhebt .
Eigenschaften
IUPAC Name |
methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVKHPGBHVPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968780 | |
| Record name | Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53969-01-0 | |
| Record name | Purpuromycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053969010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester](/img/structure/B20288.png)
![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)
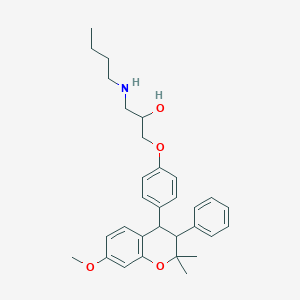
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B20295.png)
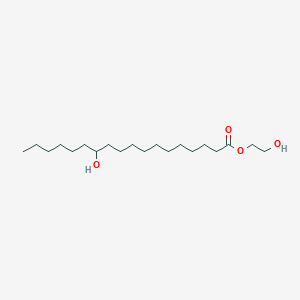
![Thieno[2,3-b]quinoxaline-2-carboxylic acid](/img/structure/B20301.png)
